

A Comparative Guide to the Pharmacokinetics of YAP-TEAD Inhibitors

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Compound of Interest

Compound Name: *Yap-tead-IN-1*

Cat. No.: *B12414834*

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The Hippo signaling pathway and its downstream effectors, YAP and TAZ, are critical regulators of cell proliferation and survival. Their interaction with the TEAD family of transcription factors is a key driver in various cancers, making the development of YAP-TEAD inhibitors a promising therapeutic strategy. Understanding the pharmacokinetic profiles of these inhibitors is paramount for their clinical translation and efficacy. This guide provides a comparative overview of the available pharmacokinetic data for prominent YAP-TEAD inhibitors, detailed experimental methodologies, and visual representations of the signaling pathway and experimental workflows.

Quantitative Pharmacokinetic Data Comparison

The following table summarizes the available pharmacokinetic parameters for different YAP-TEAD inhibitors. It is important to note that data for newer compounds are still emerging from ongoing clinical trials.

Inhibitor	Compound Type	Development Stage	Key Pharmacokinetic Parameters	Source Species
Verteporfin	Small Molecule	Clinically Approved (for other indications)	Half-life ($t_{1/2}$): ~5-6 hours C _{max} : Proportional to dose Elimination: Primarily biliary	Human
VT-3989	Small Molecule	Phase 1/2 Clinical Trial	Half-life ($t_{1/2}$): ~12-15 days Pharmacokinetics: Dose-proportional Steady State: Reached within 2 weeks	Human
IK-930	Small Molecule	Phase 1 Clinical Trial	Preclinical data suggests a favorable PK profile. Clinical PK parameters (C _{max} , AUC, $t_{1/2}$) are under evaluation.	Preclinical (mouse), Human (data emerging)
IAG933	Small Molecule	Preclinical	Pharmacokinetics: Linear	Preclinical

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of pharmacokinetic data. Below is a representative protocol for an *in vivo* pharmacokinetic study of a YAP-TEAD inhibitor, based on published methods for Verteporfin.

Representative In Vivo Pharmacokinetic Study Protocol (Based on Verteporfin studies in mice)

1. Animal Model:

- Species: Male BALB/c mice (or other appropriate strain), 6-8 weeks old.
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimatization: Animals are acclimatized for at least one week before the experiment.

2. Drug Formulation and Administration:

- Formulation: The YAP-TEAD inhibitor is formulated in an appropriate vehicle (e.g., a mixture of PEG-400, 1,2-Propanediol, and saline). The formulation should be sterile and pyrogen-free.
- Dose: A non-toxic but analytically quantifiable dose is selected based on prior dose-range finding studies. For example, 2, 4, and 6 mg/kg for a preliminary study.
- Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) gavage, depending on the intended clinical route.

3. Sample Collection:

- Time Points: Blood samples (approximately 50-100 μ L) are collected at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
- Method: Blood is collected via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., K2-EDTA).
- Plasma Preparation: Blood samples are centrifuged at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

- Tissue Distribution (Optional): At the final time point, animals are euthanized, and tissues of interest (e.g., tumor, liver, kidney) are collected, weighed, and stored at -80°C.

4. Bioanalytical Method:

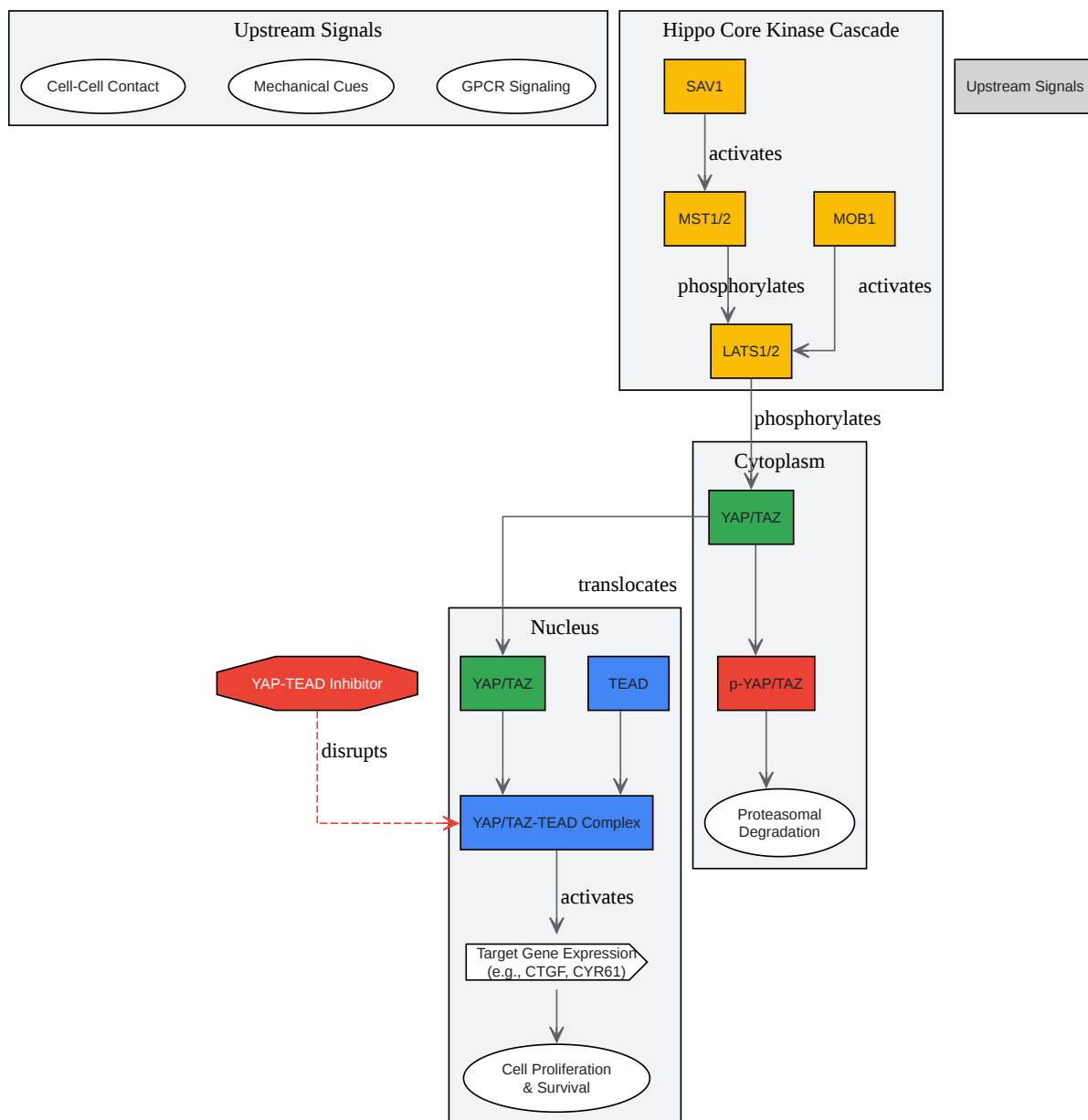
- Technique: The concentration of the inhibitor in plasma and tissue homogenates is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
- Sample Preparation: Plasma or tissue homogenate samples are prepared by protein precipitation or liquid-liquid extraction to remove interfering substances.
- Calibration Curve: A calibration curve is generated using a series of standard solutions of the inhibitor of known concentrations.
- Quality Control: Quality control samples at low, medium, and high concentrations are included in each analytical run to ensure the accuracy and precision of the method.

5. Pharmacokinetic Analysis:

- Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
- Parameters: Key parameters calculated include:
 - C_{max}: Maximum plasma concentration.
 - T_{max}: Time to reach C_{max}.
 - AUC (Area Under the Curve): Total drug exposure over time.
 - t_{1/2} (Half-life): Time for the plasma concentration to decrease by half.
 - CL (Clearance): Volume of plasma cleared of the drug per unit time.
 - V_d (Volume of Distribution): Apparent volume into which the drug distributes.

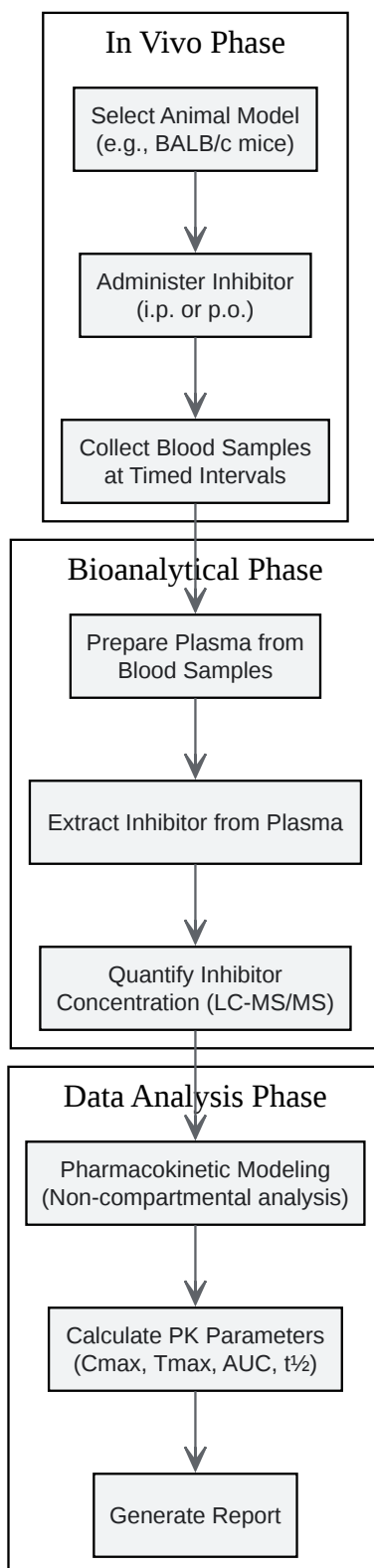
Visualizing the Hippo-YAP/TEAD Pathway and Experimental Workflow

Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the Hippo-YAP/TEAD signaling pathway and a typical experimental workflow for pharmacokinetic analysis.



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Caption: The Hippo-YAP/TEAD signaling pathway and the point of intervention for YAP-TEAD inhibitors.



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Caption: A generalized experimental workflow for a preclinical pharmacokinetic study of a YAP-TEAD inhibitor.

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